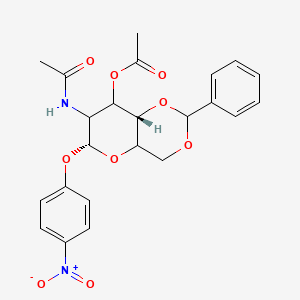

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its complex structure, which includes a nitrophenyl group, an acetamido group, and a benzylidene-protected glucopyranoside. It is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene to prevent unwanted reactions.

Acetylation: The 3-OH group is acetylated using acetic anhydride in the presence of a base such as pyridine.

Introduction of the Acetamido Group: The 2-OH group is converted to an acetamido group using acetic anhydride and ammonia.

Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced at the anomeric position through a glycosylation reaction using p-nitrophenol and a suitable glycosyl donor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale batch reactors are used to carry out the protection, acetylation, and glycosylation reactions.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The acetamido and acetyl groups can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acidic or basic conditions depending on the desired substitution reaction.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted glucopyranosides depending on the reagents used.

Aplicaciones Científicas De Investigación

Biochemical Assays

This compound serves as a substrate in enzyme assays, particularly for glycosidases. The p-nitrophenyl group provides a chromogenic signal that allows for the quantification of enzymatic activity. When hydrolyzed by glycosidases, it releases p-nitrophenol, which can be measured spectrophotometrically. This property is utilized in:

- Enzyme kinetics studies : Researchers can determine the kinetic parameters of various glycosidases by measuring the rate of product formation.

- Screening enzyme inhibitors : The compound can be used to assess the inhibitory effects of potential drug candidates on glycosidase activity.

Glycosylation Reactions

p-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is employed in synthetic organic chemistry for glycosylation reactions. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Key applications include:

- Synthesis of complex carbohydrates : The compound can be used to create various disaccharides and oligosaccharides, which are important in studying carbohydrate biology.

- Development of glycoprotein analogs : Researchers utilize this compound to produce glycoproteins that mimic natural proteins for therapeutic and diagnostic purposes.

Immunological Studies

The compound has applications in immunology, particularly in the development of immunogens and vaccines. By attaching to carrier proteins, it can enhance immune responses against carbohydrate antigens. Specific applications include:

- Vaccine development : The synthesis of carbohydrate-based vaccines that target pathogenic bacteria or viruses.

- Antibody production : Used to generate antibodies against specific carbohydrate structures, aiding in the study of glycan recognition by immune cells.

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Mecanismo De Acción

The compound exerts its effects primarily through interactions with glycosidases and glycosyltransferases. The nitrophenyl group acts as a leaving group in glycosidase-catalyzed hydrolysis reactions, allowing the study of enzyme kinetics and mechanisms. The acetamido and acetyl groups provide structural specificity, influencing the binding affinity and specificity of the compound for various enzymes.

Comparación Con Compuestos Similares

Similar Compounds

p-Nitrophenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside: Lacks the acetyl and benzylidene groups, making it less complex.

p-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside: A more complex derivative used in carbohydrate chemistry.

Uniqueness

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is unique due to its specific combination of protective groups and functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in detailed mechanistic studies and the development of enzyme inhibitors.

Actividad Biológica

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside (CAS: 23262-56-8) is a synthetic glycoside derivative that has garnered attention for its potential biological activities, particularly in enzymatic reactions and as a substrate for glycosidases. This article aims to explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H24N2O9

- Molecular Weight : 472.44 g/mol

- CAS Number : 23262-56-8

Enzymatic Activity

The compound is primarily studied for its role as a substrate in enzymatic reactions involving glycosidases. Its structure allows it to participate in various biochemical pathways, particularly those involving the hydrolysis of glycosidic bonds.

Substrate Specificity

Research indicates that p-nitrophenyl derivatives exhibit varying degrees of substrate specificity for different glycosidases. For instance:

| Substrate | Specific Enzyme Activity (U/mg) |

|---|---|

| 4-Nitrophenyl β-GalNAc | 422 ± 17 |

| 4-Nitrophenyl β-GlcNAc | 135.3 ± 5.5 |

| 2-Nitrophenyl β-GalNAc | 417 ± 17 |

| 2-Nitrophenyl β-GlcNAc | 156.6 ± 6.7 |

| 4-Methylumbelliferyl β-GalNAc | 97.1 ± 4.6 |

This table demonstrates the compound's efficacy as a substrate for various enzymes, highlighting its potential utility in biochemical assays and research applications .

Case Studies and Research Findings

-

Chemo-Enzymatic Production :

A notable study focused on the chemo-enzymatic production of derivatives from p-nitrophenyl substrates. The authors explored the kinetic parameters of β-N-acetylhexosaminidase with p-nitrophenyl derivatives, revealing that the enzyme exhibited significant activity with these substrates, which could be harnessed for synthesizing complex carbohydrates . -

Enzyme Hydrolysis Studies :

Another investigation assessed the hydrolysis rates of p-nitrophenyl derivatives by immobilized enzymes. The study found that immobilization affected enzyme kinetics, with a substantial loss in activity post-immobilization but maintained efficacy for specific applications . This has implications for biocatalysis in industrial settings. -

Therapeutic Potential :

The biological relevance of compounds like p-nitrophenyl derivatives extends to their potential therapeutic applications. Their structural similarity to natural substrates suggests that they may be developed into drug candidates targeting specific glycosidase enzymes involved in metabolic disorders or infectious diseases .

Propiedades

IUPAC Name |

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESTZLZNOJJNEZ-GCIQQMSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.